2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
Description
This compound features a piperazine core substituted with a 2-chloro-4-fluorobenzoyl group and a 2-(furan-2-yl)ethanol moiety, forming a hydrochloride salt. Piperazine derivatives are widely explored for their pharmacological properties, particularly in targeting central nervous system (CNS) receptors and enzymes . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3.ClH/c18-14-10-12(19)3-4-13(14)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXYBUHHYAQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=C(C=C(C=C3)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperazine to form the intermediate 2-chloro-4-fluorobenzoylpiperazine. This intermediate is then reacted with furan-2-yl ethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.
Substitution: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Based Analogues
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | 2-Chloro-4-fluorobenzoyl, 2-(furan-2-yl)ethanol | ~420 (estimated) | High lipophilicity, hydrochloride salt | - |
| 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone HCl | Cyclohexyl, ethanone | 326.22 | Cyclohexyl enhances steric bulk; ethanone reduces polarity | |
| 2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl | 3-Fluoro-4-methoxyphenyl, ethanone | 337.2 | Methoxy group increases electron density; ethanone vs. ethanol alters metabolism | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, methanone | - | Amino group improves solubility but may reduce CNS penetration | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA | 2-Fluorobenzoyl, hydroxyphenyl | - | Trifluoroacetate counterion; hydroxyphenyl introduces polarity |
Key Observations:
- Substituent Position : The 2-chloro-4-fluoro substitution on the benzoyl group in the target compound optimizes lipophilicity compared to 3-fluoro-4-methoxy () or unsubstituted benzoyl derivatives. This enhances membrane permeability, critical for CNS-targeting agents.
- Hydrogen Bonding: The ethanol group in the target compound provides hydrogen-bonding capacity, unlike ethanone analogues (), which may reduce interactions with polar receptor sites.
- Counterion Effects : Hydrochloride salts (target compound, ) generally offer better solubility than trifluoroacetate () but may differ in crystallinity and stability.
Yield Comparison :
- reports an 85% yield for a quinoline-piperazine analogue, suggesting efficient coupling steps.
- achieved a 48% yield for a trifluoroacetate derivative, highlighting challenges in multi-step syntheses.
Physicochemical and Pharmacological Properties
- Lipophilicity: The 2-chloro-4-fluorobenzoyl group increases logP compared to methoxy () or aminophenyl () derivatives, favoring blood-brain barrier penetration.
- Solubility : Hydrochloride salt formation (target compound, ) enhances aqueous solubility over neutral analogues ().
- Metabolic Stability: The ethanol group may undergo oxidation to ethanone (cf.
Biological Activity
The compound 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21ClFN2O3
- Molecular Weight : 364.8 g/mol
- IUPAC Name : 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the furan ring enhances its pharmacological profile, potentially contributing to anti-inflammatory and anti-cancer activities.
Antimicrobial Activity
Research indicates that derivatives containing the furan nucleus exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some furan derivatives was reported as low as 64 µg/mL against E. coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related piperazine derivatives have demonstrated significant cytotoxic effects against cancer cell lines, with some exhibiting IC50 values in the nanomolar range. For example, a related compound showed a GI50 of 10 nM against the CCRF-CEM leukemia cell line .
Anti-inflammatory Effects
Compounds featuring the furan moiety have been evaluated for their anti-inflammatory properties. In vitro studies have indicated that certain derivatives can inhibit COX-2 activity, suggesting their potential as selective anti-inflammatory agents comparable to established drugs like rofecoxib .
Case Studies
- Antimicrobial Activity Study : A study conducted on various furan derivatives revealed broad-spectrum antibacterial activity, with specific compounds outperforming traditional antibiotics in inhibiting Pseudomonas fluorescens .
- Cytotoxicity Evaluation : In a comparative analysis of piperazine derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Inflammation Model : In an experimental model using carrageenan-induced inflammation, certain furan derivatives exhibited notable reduction in inflammation markers, indicating their therapeutic potential in inflammatory diseases .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
